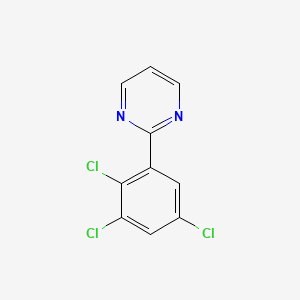
2-(2,3,5-Trichlorophenyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3,5-Trichlorophenyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a 2,3,5-trichlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,5-Trichlorophenyl)pyrimidine typically involves the reaction of 2,3,5-trichlorobenzonitrile with guanidine under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(2,3,5-Trichlorophenyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The pyrimidine ring can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylpyrimidines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-(2,3,5-Trichlorophenyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its ability to disrupt biological processes in pests.
Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as conducting polymers or organic semiconductors.
作用機序
The mechanism of action of 2-(2,3,5-Trichlorophenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit kinases or other signaling proteins, leading to the disruption of cellular pathways essential for cancer cell survival. In agrochemicals, it may interfere with essential biological processes in pests, such as neurotransmission or energy production.
類似化合物との比較
Similar Compounds
2-(2,3,5-Trichlorophenyl)-1,3-thiazole: This compound has a thiazole ring instead of a pyrimidine ring and exhibits similar biological activities.
2-(2,3,5-Trichlorophenyl)-1,3-oxazole: This compound contains an oxazole ring and is also studied for its antimicrobial and anticancer properties.
Uniqueness
2-(2,3,5-Trichlorophenyl)pyrimidine is unique due to its specific substitution pattern and the presence of the pyrimidine ring, which imparts distinct chemical and biological properties
特性
分子式 |
C10H5Cl3N2 |
|---|---|
分子量 |
259.5 g/mol |
IUPAC名 |
2-(2,3,5-trichlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H5Cl3N2/c11-6-4-7(9(13)8(12)5-6)10-14-2-1-3-15-10/h1-5H |
InChIキー |
PEDBWYZDQIQHNH-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1)C2=C(C(=CC(=C2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


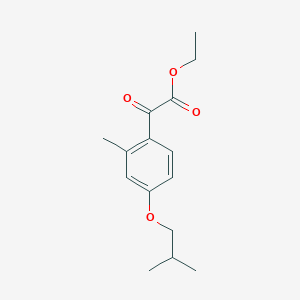
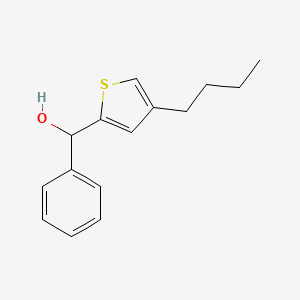

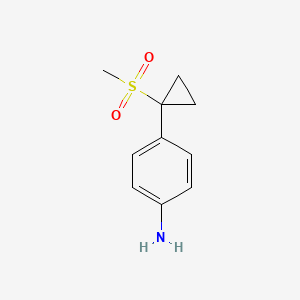
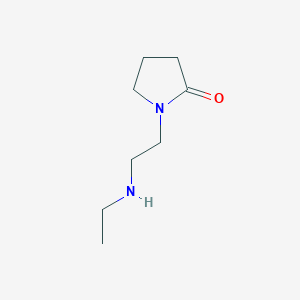
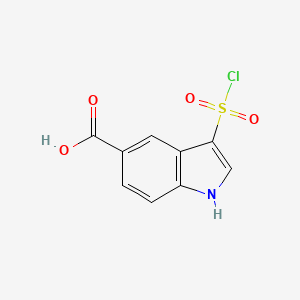
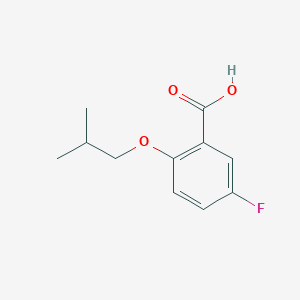
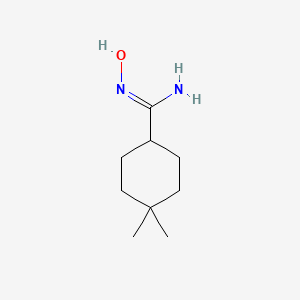
![3-Methyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13081157.png)

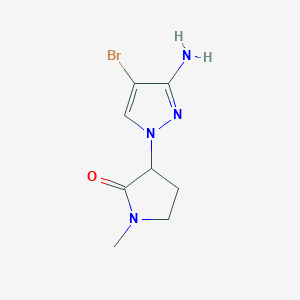

![2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13081210.png)

